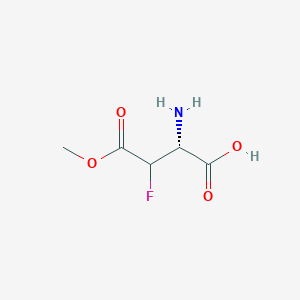![molecular formula C18H12FN B13416526 9-Fluoro-7-methylbenzo[c]acridine CAS No. 482-41-7](/img/structure/B13416526.png)
9-Fluoro-7-methylbenzo[c]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-7-methylbenzo[c]acridine: is a heterocyclic aromatic compound that belongs to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of this compound, which includes a fluorine atom and a methyl group, contributes to its distinct chemical and biological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-7-methylbenzo[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the acridine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents; often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated acridine derivatives.
Applications De Recherche Scientifique
Biology: The compound has been studied for its interactions with biological macromolecules, such as DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool in molecular biology research .
Medicine: Due to its anticancer properties, 9-Fluoro-7-methylbenzo[c]acridine is being investigated as a potential chemotherapeutic agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Industry: The compound is used in the development of fluorescent dyes and materials for visualization of biomolecules and in laser technologies .
Mécanisme D'action
The primary mechanism of action of 9-Fluoro-7-methylbenzo[c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . Additionally, the compound can inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . These interactions lead to the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acridine Orange: Used as a fluorescent dye and in cancer therapy.
Uniqueness: 9-Fluoro-7-methylbenzo[c]acridine is unique due to the presence of both a fluorine atom and a methyl group, which enhance its chemical stability and biological activity. The fluorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes . The methyl group contributes to its selective binding to biological targets .
Propriétés
Numéro CAS |
482-41-7 |
|---|---|
Formule moléculaire |
C18H12FN |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
9-fluoro-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)20-17-9-7-13(19)10-16(11)17/h2-10H,1H3 |
Clé InChI |
JORZEHDIWUENBL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)



![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)



![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)

